molecular formula C24H29NO2S B2703933 3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1795358-18-7

3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No. B2703933
CAS RN: 1795358-18-7
M. Wt: 395.56
InChI Key: KZJNXIVGIHTLSG-UHFFFAOYSA-N
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Description

3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C24H29NO2S and its molecular weight is 395.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity in Chemical Structures

  • Synthesis of Bicycles Derived from Tartaric Acid and α-Amino Acids : A study by Guarna et al. (1999) explores the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids (BTAa) as conformationally constrained dipeptide isosteres. This involved transforming amino acids into N-benzylamino alcohols and subsequent reactions, highlighting a pathway for synthesizing complex bicyclic structures related to your compound of interest (Guarna et al., 1999).

  • Stereoselective Synthesis of Optically Active Derivatives : Uchiyama et al. (2001) discuss the synthesis of 2,8-Dioxabicyclo[3.3.0]octan-3-one and its derivatives, crucial in biologically active natural products. The asymmetric oxyselenenylation of 2,3-dihydrofuran was key, suggesting methods for creating similar complex structures in your compound (Uchiyama et al., 2001).

  • Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines : Wöhrle et al. (1993) describe synthesizing 4,5-Disubstituted 1,2-Dicyanobenzenes, leading to octasubstituted phthalocyanines. This process may be relevant for modifying and understanding the reactivity of complex bicyclic structures like the one (Wöhrle et al., 1993).

Applications in Biological and Medicinal Chemistry

  • Neurokinin (NK1) Antagonists : Huscroft et al. (2006) investigate 1-Phenyl-8-azabicyclo[3.2.1]octane ethers as NK1 receptor antagonists. Substitutions in the structure led to high affinity NK1 antagonists, indicating the potential of similar bicyclic compounds in therapeutic applications (Huscroft et al., 2006).

  • Synthesis and Antibacterial Activities of 2-Oxaisocephems : Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems showing potent activities against certain bacteria, including MRSA. This demonstrates the utility of such bicyclic compounds in developing new antibacterial agents (Tsubouchi et al., 1994).

  • Azabicycloalkanes as Analgetics : Takeda et al. (1977) explored the analgetic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes. This study shows the potential of such structures in pain management and narcotic antagonism (Takeda et al., 1977).

Structural and Conformational Studies

  • Crystal Structure Characterization of Bicyclic Compounds : Wu et al. (2015) performed synthesis and crystal structure characterization of a bicyclic compound, revealing insights into its molecular configuration and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of similar complex molecules (Wu et al., 2015).

  • Stereochemistry of 1,3-Dipolar Cycloadditions : Taniguchi et al. (1978) examined the stereo- and regiochemistry of 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins. Understanding these reactions is vital for designing and synthesizing similar bicyclic structures (Taniguchi et al., 1978).

properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-phenylmethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2S/c1-28-23-15-20-11-12-21(16-23)25(20)24(26)13-10-18-8-5-9-22(14-18)27-17-19-6-3-2-4-7-19/h2-9,14,20-21,23H,10-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJNXIVGIHTLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

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